dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

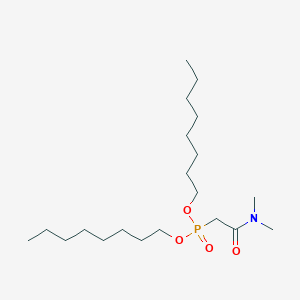

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is an organophosphorus compound with the molecular formula C20H42NO4P and a molecular weight of 391.536 g/mol . This compound is known for its unique chemical structure, which includes a phosphonate group bonded to a carbamoylmethyl group and two octyl chains. It is primarily used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate typically involves the reaction of N,N-dimethylcarbamoyl chloride with dioctyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions involving phosphonate groups.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

Industry: It is employed in the production of specialty chemicals, including plasticizers, flame retardants, and surfactants

Mechanism of Action

The mechanism of action of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate can be compared with other similar compounds, such as:

Dioctyl (N,N-diethylcarbamoyl)phosphonate: This compound has a similar structure but with diethylcarbamoyl groups instead of dimethylcarbamoyl groups, leading to different chemical and physical properties.

Dimethyl methylphosphonate: A simpler phosphonate compound with different applications, primarily used as a flame retardant and in the production of chemical weapons.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to other phosphonate compounds.

Biological Activity

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The molecular structure contributes to its lipophilicity, stability, and ability to penetrate cellular membranes, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Phosphonates often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. This inhibition can lead to antiproliferative effects in cancer cells.

- Antiviral Properties : Similar compounds have been studied for their antiviral activities. They may act as prodrugs that are converted into active nucleotide analogs within cells, thereby interfering with viral replication processes.

- Antimicrobial Effects : Research indicates that phosphonates can exhibit antimicrobial properties against various bacterial strains. The specific interactions with microbial enzymes or membranes can disrupt their function and viability.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of phosphonate derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis.

- Antiviral Activity : In vitro studies have shown that similar phosphonate compounds can inhibit viral replication in HIV models. The mechanism involves conversion to active metabolites that compete with natural substrates for viral enzymes.

- Antimicrobial Studies : Research has highlighted the antimicrobial efficacy of phosphonate compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate, and what factors influence yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, bifunctional phosphonates are typically prepared by reacting phosphonic acid derivatives with carbamoyl-containing precursors in anhydrous solvents (e.g., THF or dichloromethane). Yield optimization depends on:

- Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ enhance reaction efficiency .

- Temperature control : Reactions often require reflux conditions (60–80°C) to achieve >70% yield.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology : A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ³¹P NMR confirm the carbamoyl and phosphonate moieties. For example, the ³¹P NMR signal typically appears at δ 20–25 ppm .

- Mass spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data) validates molecular weight and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodology : The compound acts as a chelating agent for metal ions (e.g., uranyl or lanthanides). Experimental protocols include:

- Ligand exchange studies : Titration with metal nitrate salts in ethanol, monitored via UV-Vis spectroscopy .

- Stability constant determination : Potentiometric titrations at controlled pH (2–6) and ionic strength (0.1 M KCl) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data for phosphonate derivatives during structural elucidation?

- Methodology : Address discrepancies using:

- Cross-validation : Compare ¹H-¹H COSY and HSQC NMR to assign overlapping signals .

- Isotopic labeling : Deuterated solvents or ¹³C-labeled precursors clarify ambiguous peaks .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict ³¹P chemical shifts and validate experimental data .

Q. How can computational chemistry predict the reactivity and stability of this compound in different environments?

- Methodology : Advanced simulations guide experimental design:

- Reactivity : Molecular dynamics (MD) simulations in solvents (e.g., water vs. DMSO) reveal hydrolysis rates and ligand-exchange barriers .

- Stability : DFT-based frontier orbital analysis identifies electron-deficient sites prone to oxidation .

Q. What methodological considerations are critical when designing toxicity studies for phosphonate compounds in biological systems?

- Methodology : Follow OECD guidelines for:

- Dose-response assays : Use human cell lines (e.g., HepG2) with concentrations ranging from 1 μM to 1 mM, measuring IC₅₀ via MTT assays .

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .

- Control groups : Include structurally similar phosphonates (e.g., diethyl derivatives) to isolate toxicity mechanisms .

Q. How do solvent polarity and temperature affect the ligand exchange kinetics of this compound with metal ions?

- Methodology : Systematic kinetic studies involve:

Properties

CAS No. |

83631-23-6 |

|---|---|

Molecular Formula |

C20H42NO4P |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-dioctoxyphosphoryl-N,N-dimethylacetamide |

InChI |

InChI=1S/C20H42NO4P/c1-5-7-9-11-13-15-17-24-26(23,19-20(22)21(3)4)25-18-16-14-12-10-8-6-2/h5-19H2,1-4H3 |

InChI Key |

PDHZWRRGUNXYMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(CC(=O)N(C)C)OCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.